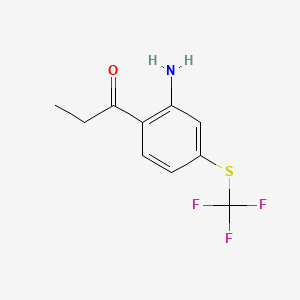
(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Palladium catalyst: Commonly used catalysts include Pd(PPh3)4 or Pd(OAc)2.
Base: Bases such as K2CO3 or NaOH are often used.
Solvent: The reaction is typically carried out in solvents like toluene, ethanol, or water.
Temperature: The reaction is usually conducted at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is explored for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the piperidinyl group.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring.
Phenylboronic acid: The simplest boronic acid derivative without any additional substituents .
Uniqueness
The presence of both the methoxy and piperidinyl groups in (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid provides unique steric and electronic properties that enhance its reactivity and specificity in various chemical reactions. These features make it a more versatile and valuable compound compared to its simpler analogs.
Properties
Molecular Formula |
C12H18BNO3 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
(2-methoxy-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-3,8-9,14-16H,4-7H2,1H3 |
InChI Key |
YELYPAFAPHOYDP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCNCC2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)







